molecular formula C12H12N2O2S B13567471 Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate

Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate

Cat. No.: B13567471
M. Wt: 248.30 g/mol
InChI Key: QPSXOHNGNAZYIS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a pyridine ring, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Ethyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate can be compared with other thiophene derivatives:

These compounds share the thiophene core structure but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

ethyl 3-amino-5-pyridin-4-ylthiophene-2-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)11-9(13)7-10(17-11)8-3-5-14-6-4-8/h3-7H,2,13H2,1H3

InChI Key

QPSXOHNGNAZYIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=NC=C2)N

Origin of Product

United States

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